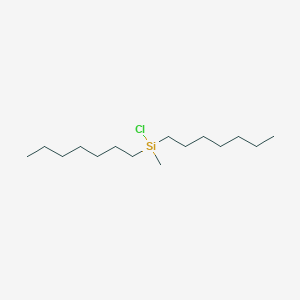
Chloro(diheptyl)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(diheptyl)methylsilane is an organosilicon compound that belongs to the class of silanes Silanes are compounds that contain silicon atoms bonded to hydrogen, alkyl, or aryl groups this compound is characterized by the presence of a chlorine atom, two heptyl groups, and a methyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(diheptyl)methylsilane typically involves the reaction of diheptylmethylsilane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane product. The general reaction can be represented as follows:
[ \text{Diheptylmethylsilane} + \text{Chlorinating Agent} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(diheptyl)methylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as alcohols, amines, or thiols, leading to the formation of corresponding silane derivatives.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, resulting in the addition of the silicon-hydrogen bond across the carbon-carbon multiple bond.
Reduction: this compound can be reduced to diheptylmethylsilane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize the hydrogen chloride (HCl) by-product.
Hydrosilylation: Catalyzed by transition metal complexes such as platinum or rhodium catalysts.
Reduction: Performed under anhydrous conditions to prevent hydrolysis of the silane product.
Major Products Formed
Substitution Reactions: Formation of alkoxysilanes, aminosilanes, or thiolsilanes.
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Reduction: Formation of diheptylmethylsilane.
Wissenschaftliche Forschungsanwendungen
Chloro(diheptyl)methylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the modification of surfaces to impart hydrophobic properties.
Biology: Utilized in the preparation of silicon-based biomaterials and as a reagent in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of specialty coatings, adhesives, and sealants. It is also used in the fabrication of electronic materials and components.
Wirkmechanismus
The mechanism of action of Chloro(diheptyl)methylsilane involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is electrophilic due to the presence of the chlorine atom, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in a wide range of chemical transformations, leading to the formation of diverse organosilicon products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorotrimethylsilane: Contains three methyl groups attached to the silicon atom and a chlorine atom. It is widely used as a silylating agent in organic synthesis.
Chlorodimethylsilane: Contains two methyl groups and a chlorine atom attached to the silicon atom. It is used in the synthesis of various organosilicon compounds.
Chlorodiphenylsilane: Contains two phenyl groups and a chlorine atom attached to the silicon atom. It is employed in the preparation of silicon-based materials.
Uniqueness
Chloro(diheptyl)methylsilane is unique due to the presence of two heptyl groups, which impart distinct hydrophobic properties and influence its reactivity compared to other chlorosilanes. The longer alkyl chains can affect the solubility, boiling point, and overall chemical behavior of the compound, making it suitable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
53053-77-3 |
|---|---|
Molekularformel |
C15H33ClSi |
Molekulargewicht |
276.96 g/mol |
IUPAC-Name |
chloro-diheptyl-methylsilane |
InChI |
InChI=1S/C15H33ClSi/c1-4-6-8-10-12-14-17(3,16)15-13-11-9-7-5-2/h4-15H2,1-3H3 |
InChI-Schlüssel |
LGKNSHOZFHZREQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC[Si](C)(CCCCCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


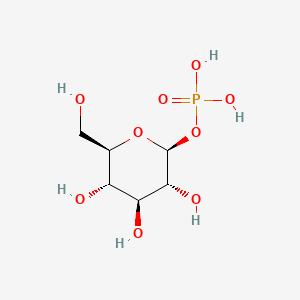
![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
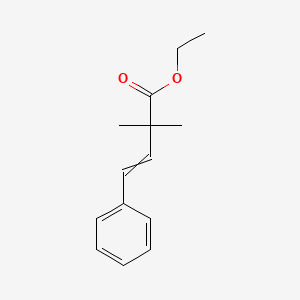


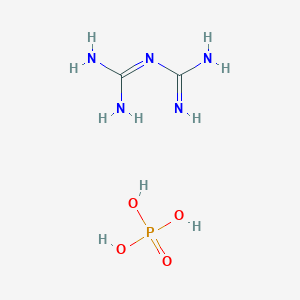
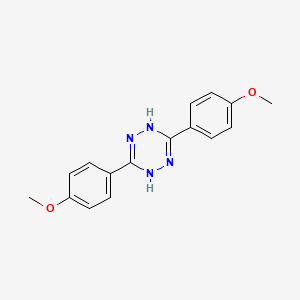
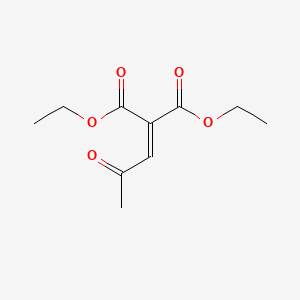


![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)


